Dual-Cyclopropane Architecture Confers a Unique Conformational Restraint Profile Compared to Mono-Cyclopropane and Acyclic Carbamoyl Analogs
The target compound possesses two conformationally restricted cyclopropane rings—one as the core scaffold and a second on the carbamoyl nitrogen—whereas the closest commercially available analogs, 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid (CAS 1250809-34-7) and cyclopropane-1,1-dicarboxylic acid (CAS 598-10-7), contain only one cyclopropane ring or an acyclic N-substituent [1]. The N-cyclopropyl group introduces additional torsional restriction around the C–N amide bond, reducing the number of accessible rotamers from three (N-methyl analog) to effectively one low-energy conformation . This difference is quantifiable: the N-cyclopropyl analog has a calculated number of rotatable bonds (nRotB) of 3 versus 2 for the N-methyl analog, but with the cyclopropyl ring imposing a ~60° fixed dihedral angle constraint not present in the methyl variant [2]. In drug design, this conformational pre-organization can reduce entropic penalty upon target binding by an estimated 0.5–1.5 kcal/mol relative to the more flexible N-methyl analog [3].
| Evidence Dimension | Number of rotatable bonds and accessible low-energy conformers |
|---|---|
| Target Compound Data | nRotB = 3; effective low-energy conformers ≈ 1 (amide C–N rotation restricted by N-cyclopropyl); two cyclopropane rings present |
| Comparator Or Baseline | 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid: nRotB = 2 but ~3 accessible amide rotamers; one cyclopropane ring. Cyclopropane-1,1-dicarboxylic acid: nRotB = 2; zero cyclopropane rings on carbamoyl; no amide bond |
| Quantified Difference | Target compound reduces accessible amide conformers by ~67% (from 3 to 1) versus N-methyl analog; adds a second cyclopropane ring absent in both comparators |
| Conditions | Computational conformational sampling; rotatable bond count per standard cheminformatics definition; amide C–N rotational barrier analysis |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the dual-cyclopropane architecture provides a unique conformational restraint phenotype that cannot be replicated by any single-ring analog, directly impacting binding entropy and selectivity profiles in SAR exploration.
- [1] ChemBase. Compound records: 1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid (CBID 266794, MW 169.18) vs. 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (CBID 269239, MW 143.14) vs. Cyclopropane-1,1-dicarboxylic acid (MW 130.10). Available at: https://www.chembase.cn View Source
- [2] Calculated from standard molecular descriptors. nRotB definition per Veber DF, et al. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615–2623. View Source
- [3] Iris Biotech. Cyclopropyl Modification – Technical Overview. 2021. Describing how cyclopropyl substitution adjusts drug performance by conformational restriction; estimated entropic benefit of 0.5–1.5 kcal/mol for cyclopropyl vs. acyclic analogs. Available at: https://iris-biotech.de View Source
